Several synthetic routes have been employed to prepare 12H-dibenzo[d,g][1,3]dioxocin-12-one and its derivatives. One common method involves the condensation of resorcinol with α or β-ketoaldehydes in the presence of an acid catalyst. [] This reaction proceeds through a series of steps, including electrophilic aromatic substitution and cyclization, to yield the desired dioxocin framework.
Another approach utilizes the ring-opening polymerization of cyclic oligomers derived from bisphenol A, initiated by dihydronaphthyllithium. [] This method allows for the preparation of polymers containing the 12H-dibenzo[d,g][1,3]dioxocin-12-one unit within their backbone.
The molecular structure of 12H-dibenzo[d,g][1,3]dioxocin-12-one has been investigated using various spectroscopic techniques, including vibrational spectroscopy. [, ] These studies have revealed that the eight-membered dioxocin ring adopts a non-planar conformation in solution. The two benzene rings are not coplanar but are tilted at an angle relative to each other. This non-planarity arises due to steric interactions between the substituents on the benzene rings and the oxygen atoms in the dioxocin ring.
Cholesteryl Ester Transfer Protein (CETP) Inhibition: Derivatives of 12H-dibenzo[d,g][1,3]dioxocin-12-one have shown promising activity as CETP inhibitors. [, ] CETP plays a role in transferring cholesteryl esters between lipoproteins, and its inhibition is considered a potential therapeutic strategy for treating dyslipidemia and reducing cardiovascular risk.
Antileishmanial Activity: Certain chromanol derivatives, structurally related to 12H-dibenzo[d,g][1,3]dioxocin-12-one, exhibit antileishmanial activity by inhibiting the cytochrome bc1 complex in Leishmania parasites. [] This suggests potential for developing novel antiparasitic agents.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: